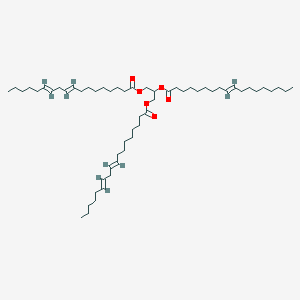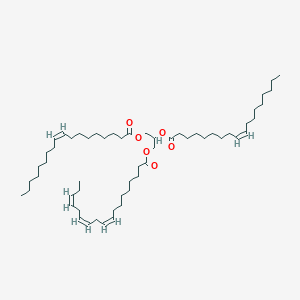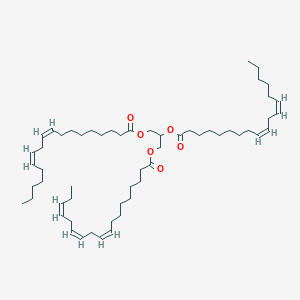
Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate)
Übersicht
Beschreibung
1,3-Dilinoleoyl-2-oleoyl-glycerol is a triacylglycerol that contains linoleic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. It has been found in grape seed, pumpkin seed, soybean, sunflower, and wheat germ oils, with the highest content in grape seed oil.
Glycerol 1, 3-di-(9Z, 12Z-octadecadienoate) 2-(9Z-octadecenoate), also known as a, a'-dilinoleoolein, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Glycerol 1, 3-di-(9Z, 12Z-octadecadienoate) 2-(9Z-octadecenoate) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glycerol 1, 3-di-(9Z, 12Z-octadecadienoate) 2-(9Z-octadecenoate) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, glycerol 1, 3-di-(9Z, 12Z-octadecadienoate) 2-(9Z-octadecenoate) is primarily located in the membrane (predicted from logP) and adiposome. Outside of the human body, glycerol 1, 3-di-(9Z, 12Z-octadecadienoate) 2-(9Z-octadecenoate) can be found in fats and oils. This makes glycerol 1, 3-di-(9Z, 12Z-octadecadienoate) 2-(9Z-octadecenoate) a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Sustainable Chemical Production from Glycerol
Glycerol, a by-product of biodiesel manufacturing, offers a sustainable and atomically economic pathway for the production of various valuable C3 chemicals. These include acrolein via dehydration, lactic acid, 1,3-dihydroxyacetone via oxidation, and 1,3-propanediol, allyl alcohol via hydrogenolysis. The development of heterogeneous catalysts for these transformations has seen significant progress, offering insights into reaction mechanisms and achieving high yields of target products (Wang, Xiao, & Xiao, 2019).
Glycerol to Propanediols
Glycerol's conversion to propanediols (1,2-PDO and 1,3-PDO) via hydrogenolysis, utilizing in situ generated hydrogen, presents a promising avenue for future chemical utilization of glycerol. These propanediols have extensive applications in the chemical industries and for polymer manufacturing, offering a sustainable alternative to industrial syntheses that use petrochemical resources (Martin, Armbruster, Gandarias, & Arias, 2013).
Acetalization of Glycerol
The acetalization of glycerol to acetals and ketals as fuel additives is another valorization pathway. This process, catalyzed by various heterogeneous catalysts, showcases the economic utilization of glycerol towards creating value-added chemicals. It represents a sustainable approach to enhance the biodiesel industry's profitability (Talebian-Kiakalaieh, Amin, Najaafi, & Tarighi, 2018).
Glycerol in Wine Production
The role of glycerol produced by Saccharomyces cerevisiae during ethanol fermentation contributes to wine's smoothness and viscosity. Understanding the genetic and molecular properties of yeast involved in glycerol metabolism could lead to increased glycerol levels in wine, albeit with considerations for by-product accumulation (Scanes, Hohrnann, & Prior, 2017).
Downstream Processing of Crude Glycerol
Exploring chemical/catalytic pathways for crude glycerol purification and conversion into useful chemicals and products indicates glycerol's potential as a central raw material for the chemical industry. This includes the production of glycerol carbonate, propanediols, and epoxides, highlighting glycerol's versatility for chemical transformation (Kaur, Konwar, Jha, & Sarma, 2015).
Eigenschaften
IUPAC Name |
1,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propan-2-yl (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-30,54H,4-15,18,21-24,31-53H2,1-3H3/b19-16+,20-17+,28-25+,29-26+,30-27+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCIYKUZOQISE-SIBCJXFASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2190-22-9 | |
| Record name | Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-40 °C | |
| Record name | Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026072.png)
![9Z-octadecenoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026073.png)

![[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026076.png)


![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)





